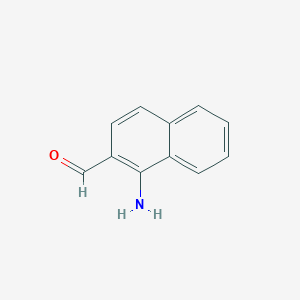

1-Aminonaphthalene-2-carboxaldehyde

Descripción general

Descripción

1-Aminonaphthalene-2-carboxaldehyde is an organic compound with the molecular formula C11H9NO It is a derivative of naphthalene, characterized by the presence of an amino group at the first position and a formyl group at the second position on the naphthalene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Aminonaphthalene-2-carboxaldehyde can be synthesized through several methods. One common approach involves the reduction of 1-nitronaphthalene-2-carboxaldehyde using iron powder in the presence of hydrochloric acid. This reduction process converts the nitro group to an amino group, yielding this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction reactions using similar methodologies as in laboratory synthesis. The process is optimized for higher yields and purity, often employing catalytic hydrogenation techniques.

Análisis De Reacciones Químicas

Types of Reactions: 1-Aminonaphthalene-2-carboxaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction reactions can further modify the aldehyde group to primary alcohols.

Substitution: The amino group can participate in electrophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Electrophilic substitution reactions often use reagents like acetic anhydride and sulfuric acid.

Major Products:

Oxidation: Naphthoquinones.

Reduction: Primary alcohols.

Substitution: Various substituted naphthalene derivatives.

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Organic Synthesis

- Intermediate in Reactions : 1-ANCA serves as a crucial intermediate in the synthesis of complex organic molecules. It is particularly noted for its role in Friedländer reactions, where it reacts with acetylbenzenes and 2-acetylpyridine to yield various benzoquinolines.

- Polymer Chemistry : The compound can be polymerized to form poly(1-naphthylamine) (PNA), which exhibits electrochromic and optoelectronic properties. PNA has been explored for applications in sensors and photocatalysis.

-

Fluorescent Labeling

- Fluorophore Development : 1-ANCA is utilized in the development of fluorescent probes due to its ability to form Schiff bases with primary amines. This property is exploited in biological imaging and diagnostics.

-

Biological Applications

- Anticancer Research : Studies indicate that 1-ANCA may selectively target cancer cells and induce apoptosis, making it a candidate for further investigation in cancer therapeutics. Its interactions with cellular biomolecules are crucial for understanding its biological effects.

- Drug Development : The compound has been tested in clinical settings to evaluate its efficacy as a potential anticancer agent, highlighting its significance in medicinal chemistry.

- Environmental Applications

Comparison of Applications

Case Studies

- Fluorescence Properties of Aminonaphthalimide Derivatives

-

Anticancer Mechanisms

- Clinical trials have investigated the efficacy of compounds related to 1-ANCA as anticancer agents. These studies reveal that the compound interacts with cellular targets leading to cell death, providing insights into its therapeutic potential.

Mecanismo De Acción

The mechanism of action of 1-aminonaphthalene-2-carboxaldehyde involves its ability to form Schiff bases with primary amines. This reaction is acid-catalyzed and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of water . The compound’s ability to induce apoptosis in cancer cells is attributed to its interaction with specific molecular targets and pathways involved in cell death regulation.

Comparación Con Compuestos Similares

1-Naphthylamine: Similar structure but lacks the formyl group.

2-Aminonaphthalene: Amino group at a different position on the naphthalene ring.

Naphthalene-2-carboxaldehyde: Lacks the amino group.

Uniqueness: 1-Aminonaphthalene-2-carboxaldehyde is unique due to the presence of both an amino group and a formyl group on the naphthalene ring, which imparts distinct chemical reactivity and potential for diverse applications in research and industry.

Actividad Biológica

1-Aminonaphthalene-2-carboxaldehyde (C₁₁H₉NO) is an organic compound notable for its structural features, including an amino group and an aldehyde functional group on a naphthalene ring. This unique structure contributes to its diverse biological activities, particularly in the fields of medicinal chemistry and organic synthesis.

This compound can be synthesized through various methods, including the reduction of 1-nitronaphthalene-2-carboxaldehyde using iron powder in hydrochloric acid. This process converts the nitro group to an amino group, yielding the desired compound. The compound is also involved in the synthesis of quinolines, which exhibit a range of biological activities, including anti-cancer properties.

The biological activity of this compound is primarily attributed to its ability to form Schiff bases with primary amines. This reaction occurs through a nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde, followed by water elimination. This mechanism is crucial for its interactions with various biomolecules, influencing enzymatic activities and cellular processes.

Anticancer Activity

Research has highlighted the potential of this compound as an anticancer agent. Studies have shown that compounds related to aminonaphthalenes can induce apoptosis in cancer cells and inhibit tumor growth. For instance, derivatives of naphthalene have demonstrated significant cytotoxic effects against breast cancer cell lines (e.g., MDA-MB-231), with mechanisms involving cell cycle arrest and apoptosis induction .

Table 1: Summary of Anticancer Activity Studies

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 6a | MDA-MB-231 | 1 | Induces apoptosis and cell cycle arrest |

| 8c | MDA-MB-231 | 1 | Induces apoptosis |

Other Biological Activities

In addition to anticancer effects, this compound has been explored for other therapeutic applications:

- Antioxidant Activity : Compounds with similar structures have shown antioxidant properties, which may contribute to their protective effects against oxidative stress in cells.

- Antibacterial Activity : Some naphthalene derivatives exhibit antibacterial effects, making them candidates for further investigation in antimicrobial therapy.

Case Studies

Several case studies have documented the biological effects of this compound:

- In Vitro Cytotoxicity Study : A study evaluated the cytotoxic effects of various naphthalene derivatives on cancer cell lines. Compound 6a showed remarkable potency in inducing apoptosis at low concentrations without significant toxicity to normal cells .

- In Vivo Tumor Growth Suppression : In animal models, compound 6a demonstrated significant suppression of tumor growth in breast cancer models (4T1 tumors), indicating its potential for therapeutic use in oncology .

- Cell Cycle Analysis : Flow cytometry analysis revealed that treatment with compound 6a led to a significant decrease in cells in the G1 phase and an increase in S phase cells, indicating effective cell cycle modulation .

Propiedades

IUPAC Name |

1-aminonaphthalene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h1-7H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZGWBDGBNINXJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30451208 | |

| Record name | 1-amino-2-naphthalenecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176853-41-1 | |

| Record name | 1-amino-2-naphthalenecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.